molecular formula C23H21ClN2O4S B12465361 4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 2-chlorobenzoate

4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 2-chlorobenzoate

Cat. No.: B12465361
M. Wt: 456.9 g/mol
InChI Key: LPDMTHBIAIQRBM-UHFFFAOYSA-N
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Description

4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 2-chlorobenzoate is a complex organic compound with a unique structure that combines a thieno[2,3-d]pyrimidine core with an ethoxyphenyl and chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 2-chlorobenzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include various chlorinating agents, ethoxy compounds, and thieno[2,3-d]pyrimidine precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers .

Scientific Research Applications

4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 2-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 2-chlorobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives and related heterocyclic compounds. Examples include:

Uniqueness

The uniqueness of 4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 2-chlorobenzoate lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H21ClN2O4S

Molecular Weight

456.9 g/mol

IUPAC Name

[4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H21ClN2O4S/c1-4-29-18-11-14(20-25-21(27)19-12(2)13(3)31-22(19)26-20)9-10-17(18)30-23(28)15-7-5-6-8-16(15)24/h5-11,20,26H,4H2,1-3H3,(H,25,27)

InChI Key

LPDMTHBIAIQRBM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC3=C(C(=C(S3)C)C)C(=O)N2)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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